![molecular formula C8H15Cl2N3O B2679694 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride CAS No. 2287287-56-1](/img/structure/B2679694.png)
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride” is a chemical compound with the molecular formula C8H14O1N3Cl1 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound has a complex structure that includes an imidazo[1,2-a][1,4]diazepine ring, which is a type of heterocyclic ring . The InChI string of the compound is1S/C8H13N3O.ClH/c12-5-7-8-4-9-2-1-3-11(8)6-10-7;/h6,9,12H,1-5H2;1H . This string represents the compound’s structure in the InChI notation, which is a textual identifier for chemical substances. Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Antibacterial Applications
EN300-6746733 has shown potential in antibacterial research. Its unique structure allows it to interact with bacterial cell walls, potentially inhibiting growth and proliferation of various bacterial strains. This makes it a candidate for developing new antibacterial agents .
Antifungal Applications
Similar to its antibacterial properties, EN300-6746733 has been studied for its antifungal activities. It can disrupt fungal cell membranes, leading to cell death. This property is particularly useful in developing treatments for fungal infections that are resistant to conventional antifungal drugs .
Neuroscience Research
EN300-6746733 is also being explored in neuroscience for its potential neuroprotective effects. It may help in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Cancer Research
In oncology, EN300-6746733 is being investigated for its ability to inhibit cancer cell growth. Its mechanism of action involves interfering with cell division and inducing apoptosis in cancer cells, making it a promising compound for cancer therapy .
Pharmacological Studies
The compound is used in pharmacological studies to understand its interaction with various biological targets. This includes studying its binding affinity, efficacy, and potential side effects, which are crucial for drug development .
Chemical Synthesis
EN300-6746733 is valuable in chemical synthesis research. Its structure serves as a building block for synthesizing more complex molecules. Researchers use it to develop new synthetic pathways and to create derivatives with enhanced properties .
Biochemical Assays
In biochemical assays, EN300-6746733 is used as a reference compound to test the activity of enzymes and other proteins. Its consistent behavior in assays makes it a reliable standard for various biochemical experiments .
Material Science
Lastly, EN300-6746733 finds applications in material science, particularly in the development of new materials with specific properties. Its unique chemical structure can be incorporated into polymers and other materials to enhance their functionality .
These diverse applications highlight the versatility and importance of EN300-6746733 in scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding eye contact and wearing protective gloves and eye protection . If eye contact occurs, it’s recommended to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-6-7-3-9-4-8-10-1-2-11(8)5-7;;/h1-2,7,9,12H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHYDQBNZJJDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CN=C2CN1)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)
![5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2679612.png)
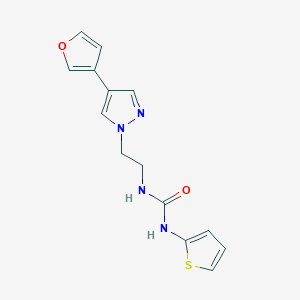
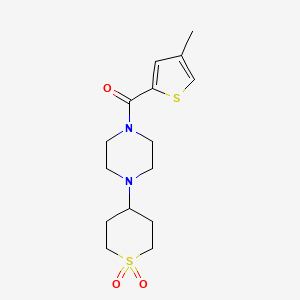

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)

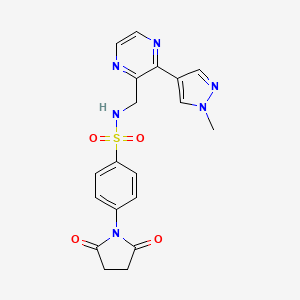
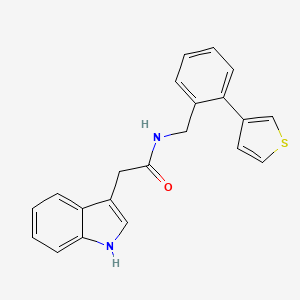
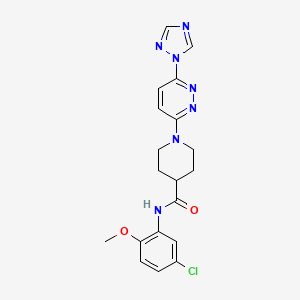
![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)
![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole](/img/structure/B2679632.png)
![N-(3,5-difluorobenzyl)-3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679633.png)
![3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2679634.png)